molecular formula C19H21NO B1293320 3'-Azetidinomethyl-2,5-dimethylbenzophenone CAS No. 898771-73-8

3'-Azetidinomethyl-2,5-dimethylbenzophenone

Cat. No. B1293320
M. Wt: 279.4 g/mol
InChI Key: AYAXWFWVXVLOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. For instance, paper reports the synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones, where the structures were confirmed by spectral techniques. The synthesis involved monitoring reactions with analytical thin-layer chromatography. Similarly, paper describes the preparation of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine in 1,4-dioxane.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones plays a crucial role in their biological activity. Paper explores the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, indicating that the torsional angle between the phenyl rings and the trans configuration between the 3-phenoxy and 4-phenyl rings are important for antiproliferative activity. X-ray crystallography studies were used to determine these structural features.

Chemical Reactions Analysis

Azetidin-2-ones can participate in various chemical reactions. Paper discusses the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions. This highlights the reactivity of azetidin-2-ones in the presence of azo reagents and their potential for selective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. While the papers provided do not detail the physical properties of 3'-Azetidinomethyl-2,5-dimethylbenzophenone, they do suggest that the presence of substituents on the azetidin-2-one ring can significantly affect their biological activity, as seen in paper and . These properties are essential for their interaction with biological targets, such as the transpeptidase enzyme mentioned in paper , and for their overall antibacterial efficacy.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-15(2)18(11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXWFWVXVLOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643258
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,5-dimethylbenzophenone

CAS RN

898771-73-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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